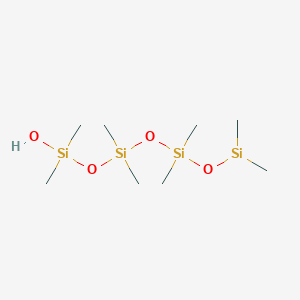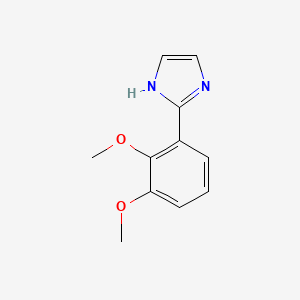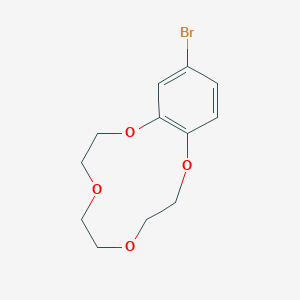
1,4,7,10-Benzotetraoxacyclododecin, 12-bromo-2,3,5,6,8,9-hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Benzotetraoxacyclododecin, 12-bromo-2,3,5,6,8,9-hexahydro- is a complex organic compound with the molecular formula C12H15O4Br. This compound is part of the crown ether family, known for their ability to form stable complexes with various cations due to their unique ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Benzotetraoxacyclododecin, 12-bromo-2,3,5,6,8,9-hexahydro- typically involves the bromination of 1,4,7,10-Benzotetraoxacyclododecin. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar bromination reactions on a larger scale, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Benzotetraoxacyclododecin, 12-bromo-2,3,5,6,8,9-hexahydro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (for hydroxyl substitution), ammonia (for amine substitution), and thiourea (for thiol substitution) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution with hydroxide yields a hydroxyl derivative, while reduction removes the bromine atom, resulting in the parent crown ether structure .
Scientific Research Applications
1,4,7,10-Benzotetraoxacyclododecin, 12-bromo-2,3,5,6,8,9-hexahydro- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate various molecules.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1,4,7,10-Benzotetraoxacyclododecin, 12-bromo-2,3,5,6,8,9-hexahydro- primarily involves its ability to form stable complexes with metal ions. The crown ether structure provides a cavity that can encapsulate cations, facilitating various chemical reactions. This property is exploited in catalysis and molecular recognition processes .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Benzotetraoxacyclododecin, 2,3,5,6,8,9-hexahydro-: Similar structure but without the bromine atom, making it less reactive in substitution reactions.
1,4,7,10-Benzotetraoxacyclododecin-12-carboxylic acid, 2,3,5,6,8,9-hexahydro-: Contains a carboxylic acid group, providing different reactivity and applications.
1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-: Larger ring structure with additional oxygen atoms, offering different complexation properties.
Uniqueness
1,4,7,10-Benzotetraoxacyclododecin, 12-bromo-2,3,5,6,8,9-hexahydro- is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical modifications compared to its non-brominated counterparts .
Properties
Molecular Formula |
C12H15BrO4 |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
14-bromo-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene |
InChI |
InChI=1S/C12H15BrO4/c13-10-1-2-11-12(9-10)17-8-6-15-4-3-14-5-7-16-11/h1-2,9H,3-8H2 |
InChI Key |
PBGITSLGTSETSI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=C(C=CC(=C2)Br)OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


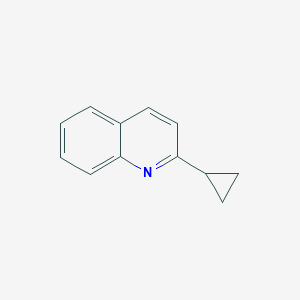
![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B12284983.png)
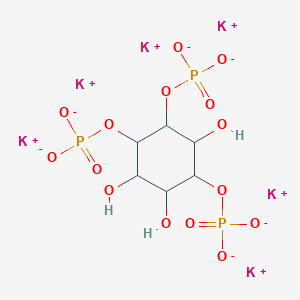
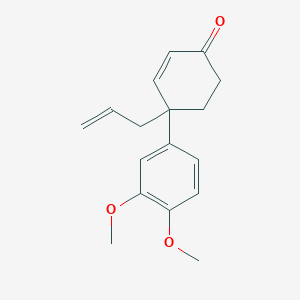
![(4,12-diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12285013.png)
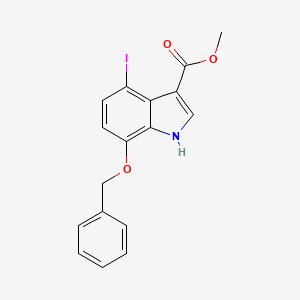
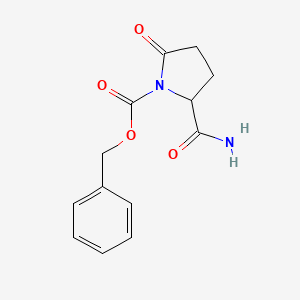
![Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B12285031.png)
![6-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12285035.png)
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)


